molecular formula C16H12Cl2O B015375 4-(3,4-Dichlorophenyl)-1-tetralone CAS No. 79560-19-3

4-(3,4-Dichlorophenyl)-1-tetralone

Cat. No. B015375
CAS RN: 79560-19-3
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dichlorophenyl)-1-tetralone” is a derivative of tetralone, which is a type of ketone. The “3,4-Dichlorophenyl” indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 4th positions. The “4-” before it suggests that this phenyl ring is attached to the 4th carbon of the tetralone .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule. This compound likely has regions of electron density around the oxygen in the ketone group and the chlorine atoms. The benzene ring contributes to the molecule’s planarity .


Chemical Reactions Analysis

The ketone group in tetralone is a site of high reactivity and can undergo various reactions such as reduction, condensation, and others. The chlorine atoms on the phenyl ring can also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the ketone could make it polar, and the chlorine atoms might make it somewhat heavy. It’s difficult to predict other properties like melting point, boiling point, etc., without experimental data .

Scientific Research Applications

Application in Medicinal Chemistry

Field

Medicinal Chemistry

Summary of the Application

The compound is used in the synthesis of new carbodithioate derivatives, which have shown promising antimicrobial activity against some gram-positive and gram-negative bacteria .

Methods of Application

A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized by conventional technique as well as ultrasound irradiation .

Results or Outcomes

Compounds displayed the highest inhibition (99%) in the range of 3.10–6.25 μg/ml against Mycobacterium tuberculosis H 37 Rv, while compounds displayed promising antimalarial activity in the range of 0.043–0.092 μg/mL against Plasmodium falciparum 3D7 .

Application in Green Chemistry

Field

Green Chemistry

Summary of the Application

The compound is used in the synthesis of key intermediates in the production of Sertaline Hydrochloride .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of this application were not detailed in the source .

Application in Organic Chemistry

Field

Organic Chemistry

Summary of the Application

The compound is used in the synthesis of Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives .

Results or Outcomes

Application in Heterocyclic Compound Synthesis

Summary of the Application

The compound is used in the preparation of some new heterocyclic compounds with expected biological activity .

Results or Outcomes

Application in Green Chemistry

Summary of the Application

The compound is used in Pfizer’s Green Chemistry Program. Pfizer has applied green chemistry principles across the life cycle of its products, facilitating process design, manufacturing, and utilization .

Results or Outcomes

Application in Oxamic Acid Synthesis

Summary of the Application

The compound is used in the synthesis of N-(3,4-dichlorophenyl)methyl oxamic acid .

Methods of Application

The organic phases were combined, washed with water, dried (Na 2 SO 4) and evaporated in vacuo to afford N-(3,4-dichlorophenyl)methyl oxamic acid .

Results or Outcomes

The synthesis resulted in a 90% yield of N-(3,4-dichlorophenyl)methyl oxamic acid, a white solid .

Safety And Hazards

As with any chemical compound, handling “4-(3,4-Dichlorophenyl)-1-tetralone” would require proper safety measures. The specific safety and hazards would depend on various factors like reactivity, toxicity, etc., which are not available without specific study .

Future Directions

The future directions in the study of this compound would depend on its potential applications. It could be studied for its reactivity, potential uses in synthesis, possible biological activity, etc .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBHJNMQVKDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208705
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-1-tetralone

CAS RN

79560-19-3
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79560-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 2
4-(3,4-Dichlorophenyl)-1-tetralone
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4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 4
4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 5
4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 6
Reactant of Route 6
4-(3,4-Dichlorophenyl)-1-tetralone

Citations

For This Compound
36
Citations
QS Li, Z Li, S Wang - Journal of Chemical & Engineering Data, 2007 - ACS Publications
The solubility of 4-(3,4-dichlorophenyl)-1-tetralone in methanol, ethanol, 2-propanol, acetone, toluene, N,N-dimethylformamide, and tetrahydrofuran were measured using a laser …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
S Wang, QS Li, Z Li - Korean Journal of Chemical Engineering, 2008 - Springer
The solubility of 4-(3,4-dichlorophenyl)-1-tetralone in eleven alcohols (methanol, ethanol, 1-propanol, 1-butanol, 1-pentanol, 1-hexanol, 2-propanol, 2-butanol, 2-pentanol, 1,2-…
S Wang, QS Li, Z Li - Korean Journal of Chemical Engineering, 2007 - Springer
The solubility of 4-(3,4-dichlorophenyl)-1-tetralone in the mixture of ethanol and acetone was measured by using a laser technique in the temperature range from 283.15 to 323.15 K. …
KY Koltunov, AN Chernov, GKS Prakash… - Chemical and …, 2012 - jstage.jst.go.jp
It is known that 1-naphthol, as a result of superelectrophilic (dicationic) activation in superacid media, is able to react with such deactivated aromatic compound as o-dichlorobenzene to …
Number of citations: 9 www.jstage.jst.go.jp
W Sun, C Wang, Y Jin, X Wang, S Zhao… - Journal of separation …, 2019 - Wiley Online Library
Four stereoisomeric components were produced during the synthesis of the antidepressant drug (1S, 4S)‐sertraline hydrochloride due to the two chiral carbon centers in its chemical …
J Yun, SL Buchwald - The Journal of Organic Chemistry, 2000 - ACS Publications
Kinetic resolution of the N-methyl imines of 3-substituted indanones and 4-substituted tetralones could be accomplished by hydrosilylation with a chiral titanocene catalyst. N-Methyl …
Number of citations: 123 0-pubs-acs-org.brum.beds.ac.uk
B Qu, LP Samankumara, S Ma, KR Fandrick… - Angewandte …, 2014 - Wiley Online Library
Air‐stable P‐chiral dihydrobenzooxaphosphole oxazoline ligands were designed and synthesized. When they were used in the iridium‐catalyzed asymmetric hydrogenation of …
C Qian, Y Wang, X Chen - Journal of Chemical & Engineering …, 2014 - ACS Publications
The solubilities of 1-fluoro-4-(methylsulfonyl)benzene in five pure organic solvents (ethanol, ethyl acetate, acetone, toluene, and chloroform) at temperatures ranging from (288.40 to …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
D Cao, G Zhao, W Yan - Journal of Chemical & Engineering Data, 2007 - ACS Publications
The solubilities of betulin in methanol, ethanol, 1-propanol, 1-butanol, 1-pentanol, 1-hexanol, methyl formate, ethyl formate, methyl acetate, ethyl acetate, chloroform, dichloromethane, …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
QS Li, ZM Yi, MG Su, XF Sun - Journal of Chemical & Engineering …, 2008 - ACS Publications
The solubility of naphthalene in isobutyl acetate, n-butyric acid (butanoic acid), ethyl acetate (ethyl ethanoate), N-methyl pyrrolidone (1-methyl-2-pyrrolidone), N,N-dimethylformamide (N,…
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk

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